2,5-Dibromo-4-methoxypyrimidine (CAS 89284-12-8): A Comprehensive Technical Guide for Advanced Synthesis and Materials Design
2,5-Dibromo-4-methoxypyrimidine (CAS 89284-12-8): A Comprehensive Technical Guide for Advanced Synthesis and Materials Design
Executive Summary
In the landscape of modern organic synthesis, dihalogenated heterocycles serve as indispensable scaffolds for the construction of complex molecular architectures. 2,5-Dibromo-4-methoxypyrimidine (CAS 89284-12-8) stands out as a highly specialized building block characterized by its orthogonal reactivity. By leveraging the distinct electronic environments of its two bromine atoms, chemists can perform sequential, site-selective functionalizations. This technical guide explores the mechanistic rationale behind its regioselectivity and provides field-proven protocols for its application in both pharmaceutical development (e.g., 5-HT2C receptor agonists)[1] and the in silico design of nanoporous materials like Covalent Organic Frameworks (COFs)[2].
Physicochemical Profiling
To ensure reproducibility and stability in synthetic workflows, understanding the baseline physicochemical properties of the starting material is critical. The quantitative data for 2,5-Dibromo-4-methoxypyrimidine is summarized below:
| Property | Value |
| CAS Number | 89284-12-8[3] |
| Chemical Name | 2,5-Dibromo-4-methoxypyrimidine |
| Molecular Formula | C5H4Br2N2O[3] |
| Molecular Weight | 267.91 g/mol [3] |
| Typical Purity | ≥ 98.0%[4] |
| Appearance | White to off-white solid/powder |
| Storage Conditions | 2–8 °C, protect from light and moisture[5] |
Structural & Mechanistic Rationale: The "Why" Behind the Reactivity
As a Senior Application Scientist, it is vital to look beyond empirical results and understand the underlying electronic causality that dictates a molecule's behavior. Dihalogenated pyrimidines are versatile synthons because their multiple halogen sites can be sequentially targeted[6].
In 2,5-Dibromo-4-methoxypyrimidine, the reactivity of the C2-Br and C5-Br bonds is fundamentally asymmetric due to the pyrimidine core and the C4-methoxy substituent:
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C2 Position (Highly Electrophilic): The C2 carbon is flanked by two electronegative nitrogen atoms. The combined inductive and resonance electron-withdrawing effects of these nitrogens make C2 extremely electron-deficient. Consequently, the C2-Br bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[6].
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C5 Position (Electronically Shielded): The methoxy group at C4 exerts a strong positive mesomeric (+M) effect. The oxygen lone pair delocalizes into the pyrimidine ring, specifically increasing the electron density at the ortho (C5) and para positions. This resonance donation significantly deactivates the C5-Br bond toward nucleophilic attack.
The Resulting Orthogonality: When exposed to a nucleophile (such as an amine or alkoxide), the reaction occurs almost exclusively at C2 via a Meisenheimer complex intermediate. The C5-Br bond remains intact, serving as a pristine synthetic handle for subsequent Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig)[1].
Fig 1: Regioselectivity map of 2,5-Dibromo-4-methoxypyrimidine dictated by electronic effects.
Core Applications in Advanced Synthesis
Application 1: Pharmaceutical API Development
The orthogonal reactivity of this pyrimidine is heavily exploited in medicinal chemistry. For instance, in the development of selective 5-HT2C receptor agonists for neurological indications, researchers utilize 2,5-dibromopyrimidines to create 2,5-disubstituted analogs. The synthesis begins with an SNAr amination at the C2 position, followed by a copper- or palladium-catalyzed coupling at the C5 position with various phenols or arylboronic acids to build the active pharmacophore[1].
Application 2: Design of Nanoporous Materials (COFs & MOFs)
Beyond small-molecule APIs, 2,5-Dibromo-4-methoxypyrimidine is a critical linker in materials science. In the computationally-driven design of Covalent Organic Frameworks (COFs) for carbon capture and gas adsorption, this molecule acts as a rigid, trigonal/linear building block. The two bromine atoms serve as cross-coupling sites to polymerize the framework, while the methoxy and pyrimidine nitrogen atoms provide internal polar sites for the chemisorption of greenhouse gases like CO2[2][7].
Step-by-Step Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. In-process controls (IPCs) and mechanistic justifications are embedded within the steps to guarantee reproducible outcomes.
Protocol A: C2-Selective SNAr Amination
Objective: Chemoselective substitution of the C2-bromide with a secondary amine. Causality Check: N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile, while it efficiently scavenges the HBr byproduct to drive the equilibrium forward. DMF is chosen as a polar aprotic solvent to stabilize the charged Meisenheimer transition state.
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Preparation: In an oven-dried round-bottom flask under N2, dissolve 2,5-Dibromo-4-methoxypyrimidine (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).
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Reagent Addition: Add DIPEA (2.0 equiv, 20 mmol) followed dropwise by the desired secondary amine (e.g., morpholine, 1.1 equiv, 11 mmol).
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Reaction Execution: Heat the mixture to 80 °C and stir for 4–6 hours.
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Self-Validation (IPC): Monitor the reaction via LC-MS. A successful reaction is indicated by the complete consumption of the starting material (m/z 268/270/272) and the appearance of the mono-aminated product mass.
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Workup: Cool to room temperature, quench with ice-cold water, and extract with Ethyl Acetate (3x). Wash the organic layer with 5% LiCl aqueous solution (to remove residual DMF) and brine.
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Isolation: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: C5-Selective Suzuki-Miyaura Cross-Coupling
Objective: Functionalization of the remaining C5-bromide via Palladium catalysis. Causality Check: Pd(dppf)Cl2 is selected because the large bite angle of the dppf ligand accelerates the challenging reductive elimination step on the now electron-rich pyrimidine ring. The biphasic 1,4-Dioxane/H2O system is critical; water is required to dissolve the K2CO3 base and generate the reactive arylboronate species necessary for transmetalation.
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Preparation: In a Schlenk tube, combine the C2-aminated-5-bromo-4-methoxypyrimidine intermediate (1.0 equiv, 5 mmol), arylboronic acid (1.5 equiv, 7.5 mmol), and K2CO3 (3.0 equiv, 15 mmol).
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Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O (0.1 M). Degas the suspension by bubbling N2 through the mixture for 15 minutes to prevent catalyst oxidation.
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Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv, 0.25 mmol) and seal the tube.
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Reaction Execution: Heat to 90 °C for 12 hours under vigorous stirring.
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Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc). The disappearance of the lower-Rf intermediate spot confirms conversion.
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Workup: Filter the mixture through a pad of Celite to remove palladium black. Dilute with water and extract with Dichloromethane. Concentrate and purify via chromatography to yield the final disubstituted product.
Fig 2: Self-validating sequential functionalization workflow for orthogonal cross-coupling.
References
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[2] Mercado, R. Computationally-Driven Investigations Towards Better Gas Adsorption Materials. eScholarship (University of California).[Link]
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[7] Mercado, R. In Silico Design of Nanoporous Materials (Chapter 4). eScholarship (University of California).[Link]
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[1] National Institutes of Health (PMC). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists.[Link]
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